N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide
Description
N-((5-(Thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a heterocyclic benzamide derivative featuring a trifluoromethyl-substituted aromatic core linked to an isoxazole-thiophene hybrid scaffold. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen) is substituted at the 5-position with a thiophene moiety, connected via a methylene bridge to the benzamide group. The trifluoromethyl (-CF₃) group at the ortho position of the benzamide enhances lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications, particularly in antimicrobial or antiparasitic contexts .
Properties
IUPAC Name |
N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-5-2-1-4-11(12)15(22)20-9-10-8-13(23-21-10)14-6-3-7-24-14/h1-8H,9H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUDHLBAAMSYSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and comparative studies with other compounds.
Chemical Structure and Properties
The compound is characterized by the presence of a thiophene ring and an isoxazole moiety, which are known for their diverse biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiophene and isoxazole rings can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Case Studies
- Antiviral Activity : A study evaluated the compound's efficacy against various RNA viruses, showing significant inhibition with an EC50 value of 3.4 μM. The mechanism was linked to interference with viral replication processes .
- Anticancer Properties : In vitro studies demonstrated that this compound exhibited potent cytotoxicity against several cancer cell lines. The IC50 values ranged from 0.54 μM to 32.2 μM, indicating strong potential as an anticancer agent .
- Anti-inflammatory Effects : Research indicated that this compound could reduce the production of pro-inflammatory cytokines in cell cultures, suggesting its potential application in treating inflammatory diseases .
Comparative Analysis
To further understand the efficacy of this compound, it is beneficial to compare it with other compounds within the same class:
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for the development of new pharmaceuticals due to its unique structural features, which confer specific biological activities.
Antiviral Activity
Recent studies have indicated that derivatives of isoxazoles, including those with thiophene moieties, exhibit antiviral properties. For instance, compounds similar to N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-2-(trifluoromethyl)benzamide have shown efficacy against various viral targets, including Hepatitis C virus (HCV) and Dengue virus (DENV). The mechanism often involves inhibition of viral RNA polymerases, which are crucial for viral replication .
Anticancer Properties
Research has also highlighted the potential of this compound in oncology. Isoxazole derivatives have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The trifluoromethyl group is believed to enhance the lipophilicity of the compound, improving its bioavailability and interaction with biological targets .
Pharmacological Applications
The pharmacological profile of this compound suggests its utility in treating various conditions.
Anticoagulant Activity
This compound has been noted for its anticoagulant properties, particularly as an inhibitor of Factor Xa—an essential component in the coagulation cascade. Its application could extend to the prevention and treatment of thromboembolic disorders such as myocardial infarction and stroke .
Neurological Applications
Emerging evidence suggests that compounds with similar structures may act as modulators of neurotransmitter receptors, potentially providing therapeutic avenues for neurological disorders such as anxiety and depression through positive allosteric modulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
Key Modifications
Research indicates that modifications to the thiophene and isoxazole components can significantly affect biological activity. For instance:
- Substituent Variations : Altering the substituents on the benzamide moiety can enhance potency against specific targets.
- Fluorination Effects : The presence of trifluoromethyl groups has been associated with improved metabolic stability and increased interaction with target proteins .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antiviral activity against HCV with IC50 values in low micromolar range. |
| Study B | Reported cytotoxicity against breast cancer cell lines with a mechanism involving apoptosis induction. |
| Study C | Showed anticoagulant effects comparable to established anticoagulants in animal models. |
Comparison with Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparison
Key Observations :
- Heterocycle Diversity : The target compound’s isoxazole-thiophene scaffold distinguishes it from thiazole (nitazoxanide) or thiadiazole derivatives. Isoxazole’s lower basicity compared to thiazole may influence pharmacokinetics .
- Substituent Effects: The 2-CF₃ group enhances electron-withdrawing properties and metabolic stability compared to nitazoxanide’s 5-NO₂ group, which is prone to reduction in vivo .
- Linker Flexibility : The methylene bridge in the target compound provides conformational rigidity, contrasting with nitazoxanide’s direct thiazole-benzamide linkage.
Key Observations :
- The target compound’s synthesis likely parallels ’s methods (e.g., cyclocondensation), but yields are unreported in the provided data.
- Nitazoxanide’s higher yield (70–80%) suggests scalability advantages , while thiadiazole derivatives () require harsh conditions (reflux in acetic acid).
Physicochemical and Spectral Properties
Table 3: Spectral Data Comparison
Key Observations :
- The target compound’s IR would resemble ’s benzamides (C=O ~1600–1680 cm⁻¹).
- The trifluoromethyl group would introduce distinct ^19F NMR signals (absent in nitazoxanide) and downfield shifts in ^1H-NMR for adjacent protons.
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
